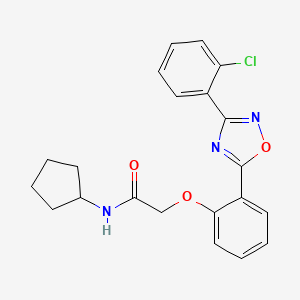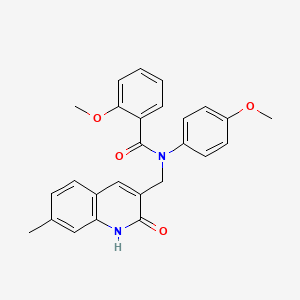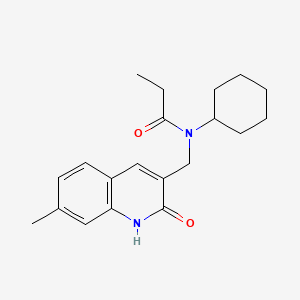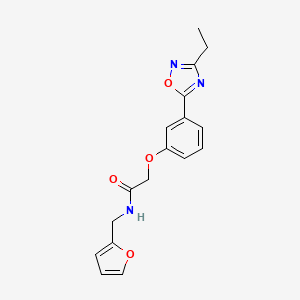
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it an interesting target for further investigation. In
Mecanismo De Acción
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption of microtubule formation leads to cell cycle arrest and ultimately cell death. This mechanism of action is similar to that of other microtubule-targeting agents such as paclitaxel and vinblastine.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including:
- Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer.
- Inhibition of angiogenesis: this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of cancer.
- Modulation of immune response: This compound has also been found to modulate the immune response, which is important for the prevention of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent activity: This compound has been found to have potent activity against various cancer cell lines, which makes it a valuable tool for cancer research.
- Unique mechanism of action: The unique mechanism of action of this compound makes it an interesting target for further investigation.
- Well-defined synthesis method: The well-defined synthesis method of this compound allows for the production of high yields of the compound with high purity.
Some of the limitations of this compound for lab experiments include:
- Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experiments.
- Limited in vivo data: While this compound has shown promising results in vitro, there is limited in vivo data available to support its potential applications in humans.
Direcciones Futuras
There are several future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. Some of these directions include:
- Optimization of synthesis method: Further optimization of the synthesis method of this compound could lead to higher yields and higher purity, which would be beneficial for its potential applications in scientific research.
- In vivo studies: Further in vivo studies are needed to determine the potential applications of this compound in humans.
- Combination therapy: this compound could be used in combination with other anticancer agents to improve its efficacy and reduce potential side effects.
- Structure-activity relationship studies: Further studies on the structure-activity relationship of this compound could lead to the development of more potent and selective analogs.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it an interesting target for further investigation. While there are limitations to its use in lab experiments, the potential scientific research applications of this compound make it a valuable tool for cancer research and other areas of study.
Métodos De Síntesis
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves several steps. The first step is the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, which leads to the formation of 4-methoxyphenyl-1,2,4-oxadiazole. The second step involves the reaction of 4-methoxyphenyl-1,2,4-oxadiazole with o-tolyl isocyanate, which leads to the formation of this compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it an interesting target for further investigation. Some of the scientific research applications of this compound include:
- Anticancer activity: this compound has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
- Anti-inflammatory activity: This compound has also been found to have anti-inflammatory activity, which makes it a potential target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Antimicrobial activity: this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-3-4-6-16(13)20-17(23)11-12-18-21-19(22-25-18)14-7-9-15(24-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCOLFQZRZSYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

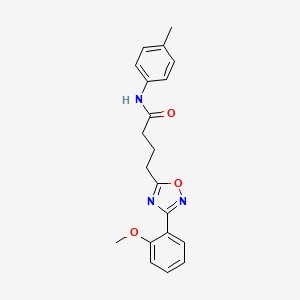
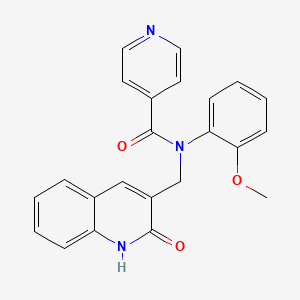
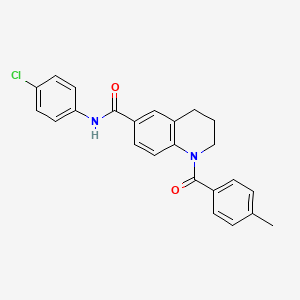
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
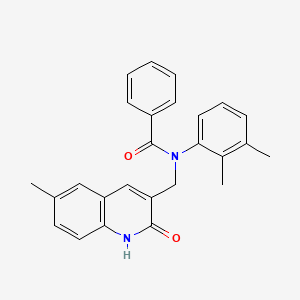
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
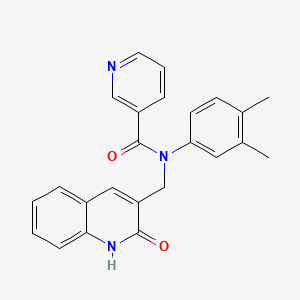
![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)
